2-Chloro-6-fluoromandelic acid
CAS No.:
Cat. No.: VC16271656
Molecular Formula: C8H6ClFO3
Molecular Weight: 204.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6ClFO3 |
|---|---|
| Molecular Weight | 204.58 g/mol |
| IUPAC Name | 2-(2-chloro-6-fluorophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C8H6ClFO3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
| Standard InChI Key | DRIWAGAZEWKZFY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(C(=O)O)O)F |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
2-Chloro-6-fluoromandelic acid (C₈H₆ClFO₃) consists of a mandelic acid backbone—a hydroxyacetic acid group attached to a phenyl ring—with chlorine and fluorine substituents at the 2nd and 6th positions. This arrangement creates a sterically hindered aromatic system, which influences electronic distribution and intermolecular interactions.
Table 1: Comparative Molecular Properties of Halogenated Mandelic Acids
*Hypothetical data inferred from structural analogs.
The electron-withdrawing effects of chlorine and fluorine atoms reduce electron density on the phenyl ring, potentially enhancing stability against oxidative degradation . The molecular weight of 204.58 g/mol aligns with mono-halogenated mandelic acids, distinguishing it from di-halogenated analogs like those in Table 1.
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis route for 2-chloro-6-fluoromandelic acid is documented, methods for analogous compounds involve:
Stability and Degradation
The compound’s stability is likely influenced by the synergistic effects of chlorine and fluorine. Chlorine’s inductive effect may increase acidity at the α-hydroxy position (pKa ~2.5–3.0), while fluorine’s electronegativity enhances resistance to enzymatic hydrolysis, a trait observed in related agrochemicals .
Applications in Pharmaceutical and Agrochemical Research
Agrochemical Utility
In agrochemistry, such compounds may act as herbicides by mimicking plant growth regulators. The chlorine atom disrupts auxin signaling, while fluorine improves metabolic stability, extending residual activity in soil systems .
Comparative Analysis with Structural Analogs
Electronic Effects
Density functional theory (DFT) calculations on similar systems suggest that chlorine’s +M effect partially counteracts fluorine’s -I effect, creating a polarized yet stable aromatic system. This balance may enhance solubility in polar aprotic solvents compared to non-halogenated mandelic acid .
Biological Activity Trends
Challenges and Future Directions
Analytical Characterization
Advanced techniques such as X-ray crystallography and NMR spectroscopy are required to resolve the stereochemical configuration and confirm regioselectivity. Current limitations in spectral data for this compound underscore the need for targeted synthesis and analysis.
Regulatory Considerations
Regulatory approval of halogenated compounds necessitates rigorous ecotoxicity assessments. The persistence of chlorinated byproducts in ecosystems remains a concern, mandating green chemistry approaches for sustainable production .
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